
Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate
Overview
Description
Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate (CAS: 70271-77-1) is a halogenated quinoline derivative characterized by a chlorine substituent at the 6-position, a hydroxyl group at the 4-position, and an ethoxycarbonyl group at the 3-position of the quinoline backbone. This compound is widely used as an intermediate in pharmaceutical synthesis, particularly in the development of antimalarial, antimicrobial, and anticancer agents due to its structural versatility . Its molecular formula is C₁₂H₁₀ClNO₃, with a molecular weight of 263.67 g/mol. The compound typically appears as a crystalline solid and is synthesized via condensation reactions involving substituted anilines and diethyl malonate under catalytic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-4-hydroxyquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate has demonstrated notable antimicrobial properties. A study indicated that this compound exhibits inhibitory effects against Staphylococcus aureus , with an IC50 value of 15 µg/mL . This suggests potential applications in developing antimicrobial agents, particularly against resistant bacterial strains.
1.2 Antiparasitic Activity
Recent research has highlighted the efficacy of quinoline derivatives, including this compound, as inhibitors of the bc1 protein complex in Plasmodium falciparum, the malaria-causing parasite. These compounds showed low nanomolar activity, indicating their potential as lead compounds for antimalarial drug development .
Agrochemical Applications
2.1 Herbicide Development
The compound has been explored as a precursor in the synthesis of herbicides. Its structural properties allow it to interact with plant growth regulators, making it a candidate for developing selective herbicides that target specific weed species without harming crops .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby disrupting biological pathways essential for the survival or proliferation of pathogens. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Halogen Variation
Ethyl 8-Bromo-4-Hydroxyquinoline-3-Carboxylate (CAS: 35975-57-6)
- Structure : Bromine at the 8-position instead of chlorine at the 6-position.
- Properties : Higher molecular weight (298.14 g/mol) due to bromine’s larger atomic mass. Reported melting points range between 180–185°C, slightly higher than the chlorine analog .
- Applications : Used in photodynamic therapy research due to bromine’s enhanced electrophilicity, which improves binding to biological targets .
Ethyl 7-Chloro-6-Fluoro-4-Hydroxyquinoline-3-Carboxylate (CAS: 70458-93-4)
- Structure : Dual halogenation (Cl at 7, F at 6) and hydroxyl at 3.
- Properties: The fluorine atom increases lipophilicity (LogP ≈ 2.1), enhancing membrane permeability.
Ethyl 4-Chloro-6-Ethylquinoline-3-Carboxylate (CAS: 56824-87-4)
- Structure : Chlorine at 4, ethyl group at 4.
- Properties : The ethyl group introduces steric hindrance, reducing reactivity in nucleophilic substitution reactions compared to hydroxyl-containing analogs. Molecular weight: 263.72 g/mol .
Functional Group Modifications
Ethyl 6-Chloro-2-Oxo-4-Phenyl-1,2-Dihydroquinoline-3-Carboxylate
- Structure : Incorporates a ketone group at position 2 and a phenyl group at 4.
- Properties: The dihydroquinoline core increases planarity, enhancing π-π stacking interactions in crystal structures. Single-crystal X-ray studies reveal bond angles of ~120° at the quinoline ring, consistent with aromatic stabilization .
Ethyl 4-(2-Hydroxyethylamino)-6-Methylquinoline-3-Carboxylate (CAS: 371128-26-6)
- Structure: Hydroxyethylamino at 4, methyl at 5.
- Properties : The polar hydroxyethyl group improves water solubility (≈15 mg/mL) but reduces thermal stability (decomposition at 150°C) .
Data Tables for Key Compounds
Biological Activity
Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies, highlighting the compound's mechanisms of action, efficacy, and potential therapeutic applications.
This compound has the following chemical structure:
- Molecular Formula : C_11H_10ClN_1O_3
- Molecular Weight : 239.66 g/mol
This compound belongs to the quinoline family, which is known for a wide range of biological activities due to its structural versatility.
1. Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Preliminary studies indicate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves interference with bacterial DNA synthesis and cell wall integrity.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These MIC values suggest that the compound may serve as a potential lead for developing new antibiotics, especially in an era of rising antibiotic resistance .
2. Anticancer Properties
Recent studies have explored the anticancer potential of this compound, particularly its effects on various cancer cell lines. It has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.
- Cell Lines Tested : HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values :
Cell Line | IC50 (µM) |
---|---|
HepG2 | 5.0 |
MCF-7 | 8.5 |
A549 | 7.2 |
The compound's mechanism appears to involve the inhibition of VEGFR-2, a critical receptor in tumor angiogenesis, leading to reduced tumor growth and increased apoptosis markers such as Caspase-7 and Bax .
3. Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Studies indicate that substituents at positions 4 and 6 on the quinoline ring significantly affect its potency against various biological targets.
Substituent Position | Effect on Activity |
---|---|
Position 6 (Chlorine) | Enhances VEGFR-2 inhibition |
Position 4 (Hydroxy) | Essential for antimicrobial activity |
The presence of chlorine at position 6 appears to enhance lipophilicity and binding affinity to target proteins compared to fluorine or bromine substitutions .
Case Study: Anticancer Efficacy in Vivo
In a recent in vivo study, this compound was administered to mice bearing HepG2 tumors. The treatment resulted in a significant reduction in tumor size compared to control groups receiving no treatment or a placebo.
- Dosage : Administered at 20 mg/kg body weight daily for two weeks.
- Results : Tumor volume decreased by approximately 60%, with minimal side effects observed.
Histological analysis revealed increased apoptosis within tumor tissues, corroborating in vitro findings regarding its pro-apoptotic effects .
Q & A
Basic Research Questions
Q. How can regioselectivity be controlled during the ethylation step in synthesizing Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate?
- Methodological Answer : Regioselectivity in the ethylation reaction is influenced by reaction temperature, solvent polarity, and catalyst choice. For example, lower temperatures (0–5°C) in aprotic solvents like THF favor the formation of the 3-carboxylate ester over competing by-products. Steric and electronic effects of substituents (e.g., chloro and hydroxy groups) also direct the reaction pathway. Adjusting these parameters can shift product ratios by up to 70% in favor of the desired product .
Q. What purification methods are effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Crystallization : Use ethanol/water (3:1 v/v) at 4°C to precipitate the compound, achieving >95% purity.
- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) as eluent removes polar impurities.
- HPLC : Reverse-phase C18 columns with acetonitrile/water (gradient elution) resolve closely related by-products (e.g., 7-chloro-6-fluoro derivatives) .
Q. How should researchers optimize reaction yields for large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Use H₂SO₄ (0.1–0.5 eq.) as a Brønsted acid catalyst to accelerate cyclization.
- Reagent Stoichiometry : Maintain a 1:1.2 molar ratio of 6-chloro-4-hydroxyquinoline-3-carboxylic acid to ethanol to minimize unreacted starting material.
- Continuous Flow Reactors : Reduce reaction time from 12 hours (batch) to 30 minutes, improving scalability .
Advanced Research Questions
Q. How do contradictory NMR signals arise in structural characterization, and how can they be resolved?
- Methodological Answer : Signal splitting in NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) may result from dynamic keto-enol tautomerism. To resolve this:
- Use deuterated DMSO as a solvent to stabilize the enolic form.
- Perform variable-temperature NMR (25–80°C) to observe coalescence of split peaks.
- Validate assignments via -HSQC and HMBC experiments .
Q. What challenges arise in X-ray crystallography for this compound, and how are they addressed?
- Methodological Answer :
- Twinned Crystals : Use SHELXL (TWIN/BASF commands) to refine twinned data, improving R-factor convergence from 0.15 to 0.05 .
- Disorder in Ethyl Groups : Apply restraints (DELU/SIMU) during refinement to model positional disorder.
- Data Collection : High-resolution synchrotron data (λ = 0.7 Å) mitigates weak diffraction due to chlorine’s absorption edge .
Q. How can researchers assess the compound’s structure-activity relationship (SAR) for antimicrobial activity?
- Methodological Answer :
- Analog Synthesis : Introduce substituents (e.g., fluoro at C6, trifluoromethyl at C8) via nucleophilic aromatic substitution.
- Biological Assays : Test against Staphylococcus aureus (MIC = 2–8 µg/mL) and E. coli (MIC = 16–32 µg/mL) to correlate substituent effects with potency.
- Computational Modeling : Dock optimized structures into E. coli DNA gyrase (PDB: 1KZN) to identify key hydrogen bonds (e.g., 4-hydroxy group with Ser84) .
Q. What strategies resolve discrepancies between theoretical and experimental IR spectra?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G(d) to predict vibrational modes. Discrepancies in OH stretching (predicted 3200 cm⁻¹ vs. observed 3100 cm⁻¹) indicate intermolecular hydrogen bonding.
- Solid-State IR : Compare with solution-phase spectra to identify crystal packing effects.
- Isotopic Labeling : Substitute in the hydroxy group to confirm assignments .
Q. How does the compound’s fluorescence profile impact its use in bioimaging?
- Methodological Answer :
- Fluorescence Quenching : Chlorine’s heavy atom effect reduces quantum yield (Φ = 0.12 in ethanol). Replace Cl with methoxy to enhance Φ to 0.45.
- pH Sensitivity : Emission at λₑₘ = 450 nm (pH 7.4) shifts to 430 nm (pH 5.0), enabling lysosomal targeting.
- Cell Viability : Confirm low cytotoxicity (IC₅₀ > 100 µM in HeLa cells) before imaging applications .
Q. Data Analysis and Validation
Q. How should researchers validate synthetic purity for pharmacological studies?
- Methodological Answer :
- HPLC-DAD/MS : Use a C18 column (4.6 × 250 mm) with 0.1% formic acid in acetonitrile/water. Purity >99% is required for in vivo studies.
- Elemental Analysis : Acceptable C, H, N ranges: ±0.3% of theoretical values (C₁₂H₁₀ClNO₃: C 54.66%, H 3.83%, N 5.32%).
- Residual Solvents : GC-MS to ensure ethanol <500 ppm per ICH Q3C guidelines .
Q. What statistical methods are appropriate for analyzing biological activity data?
- Methodological Answer :
- Dose-Response Curves : Fit IC₅₀ values using nonlinear regression (GraphPad Prism, four-parameter logistic model).
- ANOVA : Compare activity across analogs (e.g., p <0.05 for 6-fluoro vs. 6-chloro derivatives).
- Principal Component Analysis (PCA) : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
Properties
IUPAC Name |
ethyl 6-chloro-4-oxo-1H-quinoline-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-2-17-12(16)9-6-14-10-4-3-7(13)5-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZXBXREXPKTCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30990485 | |
Record name | Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30990485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70271-77-1 | |
Record name | Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30990485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL 6-CHLORO-4-HYDROXY-3-QUINOLINECARBOXYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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